

Application Note: SU4984 as an FGFR1 Inhibitor for Cancer Research

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Compound Focus: su4984

Cat. No.: S548013

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Summary for Researchers **SU4984** is a well-characterized, cell-permeable inhibitor targeting the ATP-binding site of Fibroblast Growth Factor Receptor 1 (FGFR1). It demonstrates moderate potency and a defined selectivity profile, making it a valuable tool compound for investigating FGF signaling in cellular models. Its primary research application is in the study of cancer mechanisms and signaling pathways.

Introduction and Biological Activity

SU4984 is an oxindole (indolin-2-one)-based compound that acts as a competitive ATP-antagonist for FGFR1 [1] [2]. Its binding mode within the kinase domain has been elucidated through co-crystal structures, showing that the oxindole core occupies the adenine region of the binding site and forms key hydrogen bonds with the hinge region residues Glu562 and Ala564 [2]. This structural insight is crucial for understanding its mechanism and for the rational design of more potent derivatives.

While its primary target is FGFR1, **SU4984** also exhibits inhibitory activity against other tyrosine kinase receptors, including the platelet-derived growth factor receptor (PDGFR) and the insulin receptor (InsR) [3] [2]. It shows no inhibition of EGFR kinase activity, highlighting its distinct selectivity profile [2]. This pattern of activity should be considered when designing and interpreting experiments involving complex cellular signaling networks.

Key Quantitative Data

The table below summarizes the primary biochemical and cellular inhibitory concentrations (IC₅₀) for **SU4984** against its known targets.

Table 1: SU4984 Inhibitory Profile (IC₅₀ Values)

Target / Assay System	IC ₅₀ Value	Description / Comments
FGFR1 Kinase Activity (Biochemical assay)	10 - 20 μM	Inhibition of kinase activity in the presence of 1 mM ATP [3].
FGFR1 Autophosphorylation (Cellular assay)	20 - 40 μM	Inhibition of aFGF-stimulated FGFR1 tyrosine autophosphorylation in mouse NIH/3T3 cells [3].
PDGFR	Not Fully Quantified	Cited as an inhibitory target, though a specific IC ₅₀ is not provided in the available data [3] [2].
Insulin Receptor (InsR)	Not Fully Quantified	Cited as an inhibitory target, though a specific IC ₅₀ is not provided in the available data [3] [2].

Experimental Protocols

Protocol 1: Inhibition of FGFR1 Kinase Activity *In Vitro* This protocol is adapted from methods used to characterize **SU4984** [3].

- **Principle:** The assay measures the compound's ability to inhibit the phosphorylation of a substrate by the FGFR1 kinase domain in a biochemical system.
- **Materials:**
 - Recombinant FGFR1 kinase domain
 - **SU4984** (prepared as a 10-50 mM stock solution in DMSO)
 - ATP (1 mM final concentration in reaction)
 - Appropriate kinase buffer and substrate (e.g., myelin basic protein)
 - [γ -³²P]ATP or ADP-Glo Kinase Assay kit
- **Procedure:**
 - Prepare a dilution series of **SU4984** in DMSO, ensuring the final DMSO concentration is consistent and low (e.g., ≤1%) across all reactions.
 - In a reaction tube, mix the kinase, substrate, and buffer.
 - Initiate the kinase reaction by adding ATP (and tracer if using a radioactive method).

- Pre-incubate the reaction mixture with **SU4984** or vehicle control (DMSO) for **5 minutes** at room temperature before adding ATP [3].
- Allow the reaction to proceed for a predetermined time (e.g., 30-60 minutes) at 30°C.
- Terminate the reaction and quantify the amount of phosphorylated product.
- Calculate percent inhibition relative to a vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Plot dose-response curves to determine the IC₅₀ value.

Protocol 2: Inhibition of FGFR1 Autophosphorylation in Cells This protocol details the assessment of **SU4984** activity in a cellular context using NIH/3T3 cells [3].

- **Principle:** This assay evaluates the compound's efficacy in preventing ligand-induced autophosphorylation of full-length FGFR1 in living cells.
- **Materials:**
 - NIH/3T3 cells (or other FGFR1-expressing cell line)
 - Acidic FGF (aFGF)
 - **SU4984** (from DMSO stock)
 - Cell culture reagents
 - Lysis buffer (containing protease and phosphatase inhibitors)
 - Antibodies for immunoblotting: anti-phospho-FGFR1 and total FGFR1
- **Procedure:**
 - Culture NIH/3T3 cells to ~80% confluence in appropriate growth medium.
 - Serum-starve the cells for several hours to reduce basal signaling.
 - Pre-treat cells with a concentration series of **SU4984** (e.g., 10-90 μM) or DMSO vehicle for a short period (e.g., **5-30 minutes**) [3].
 - Stimulate the cells with aFGF (e.g., 10-50 ng/mL) for 5-10 minutes to activate FGFR1.
 - Lyse the cells and quantify total protein.
 - Separate proteins by SDS-PAGE and perform immunoblotting using anti-phospho-FGFR1 and anti-total FGFR1 antibodies.
 - Quantify band intensities. The IC₅₀ is the concentration of **SU4984** that reduces aFGF-stimulated phosphorylation by 50%.

The FGF Signaling Pathway and **SU4984** Mechanism

The diagram below illustrates the FGF signaling pathway and the precise point of inhibition by **SU4984**.

Diagram 1: SU4984 Inhibition of FGF Signaling. **SU4984** acts intracellularly to block the catalytic activity of the FGFR1 kinase domain. It competitively inhibits ATP binding, thereby preventing receptor

autophosphorylation and the subsequent activation of key downstream pathways (RAS/MAPK, PI3K/AKT, PLC γ /PKC) that regulate cell proliferation, survival, and differentiation [4] [5].

Research Applications and Context

- **Lead Compound for Drug Discovery: SU4984** represents an early foundational structure in kinase inhibitor development. Research has explored modifying its core oxindole scaffold—for instance, by adding aromatic groups at the C5 position—to create derivatives with improved potency and selectivity for FGFR1-3 [1].
- **Tool for Pathway Elucidation: SU4984** has been instrumental in fundamental research to dissect the roles of FGFR signaling in various physiological and pathological processes, including embryonic development, angiogenesis, and cancer progression [4] [2].
- **Comparison with Other Inhibitors: SU4984** (IC₅₀ ~10-20 μ M) is less potent than later-generation inhibitors like SU5402 (also an indolinone) or PD173074 (IC₅₀ in nanomolar range) [2]. Unlike multi-targeted kinase inhibitors approved for clinical use (e.g., nintedanib, pazopanib), **SU4984** is used primarily as a research tool [1].

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